molecular formula C34H27N3O8S B12699625 2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid CAS No. 85153-21-5

2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid

Katalognummer: B12699625
CAS-Nummer: 85153-21-5
Molekulargewicht: 637.7 g/mol
InChI-Schlüssel: CNEYMKMJMPPCAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-3-oxo(3H)-xanthen-9-yl]benzoic acid is a heterocyclic organic compound with the molecular formula C34H27N3O8S and a molecular weight of 637.658 g/mol . This compound is known for its complex structure, which includes a xanthene core, an azo group, and a sulfonated naphthyl group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-3-oxo(3H)-xanthen-9-yl]benzoic acid is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a fluorescent marker due to its unique optical properties.

    Medicine: Research explores its potential as a diagnostic tool and its interactions with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The azo group can participate in electron transfer reactions, while the sulfonated naphthyl group enhances solubility and binding affinity to various substrates. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in research applications .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-3-oxo(3H)-xanthen-9-yl]benzoic acid stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

These comparisons highlight the distinct properties and applications of 2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulfo-1-naphthyl)azo]-3-oxo(3H)-xanthen-9-yl]benzoic acid, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

85153-21-5

Molekularformel

C34H27N3O8S

Molekulargewicht

637.7 g/mol

IUPAC-Name

2-[6-(diethylamino)-2-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]-3-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C34H27N3O8S/c1-3-37(4-2)19-13-14-24-29(15-19)45-30-17-27(38)26(16-25(30)32(24)21-10-6-8-12-23(21)34(40)41)35-36-33-22-11-7-5-9-20(22)31(18-28(33)39)46(42,43)44/h5-18,39H,3-4H2,1-2H3,(H,40,41)(H,42,43,44)

InChI-Schlüssel

CNEYMKMJMPPCAZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=C(C(=O)C=C3O2)N=NC4=C(C=C(C5=CC=CC=C54)S(=O)(=O)O)O)C6=CC=CC=C6C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.